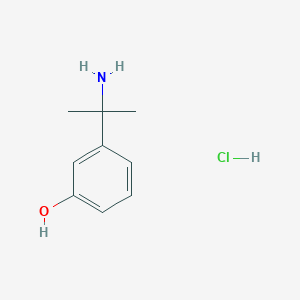
3-(2-Aminopropan-2-yl)phenol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Aminopropan-2-yl)phenol hydrochloride is a chemical compound with significant applications in various scientific fields. It is known for its unique structural properties and reactivity, making it a valuable substance in research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several methods, including the reduction of 3-(2-nitropropan-2-yl)phenol using reducing agents such as hydrogen in the presence of a catalyst. Another method involves the reaction of 3-(2-chloropropan-2-yl)phenol with ammonia under specific conditions.
Industrial Production Methods: On an industrial scale, the compound is typically produced through optimized chemical reactions that ensure high yield and purity. These methods often involve the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality.
Analyse Chemischer Reaktionen
Types of Reactions: 3-(2-Aminopropan-2-yl)phenol hydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as halides or alkyl groups can be introduced using appropriate conditions.
Major Products Formed: The reactions can yield a variety of products, including oxidized derivatives, reduced forms, and substituted analogs, depending on the reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
3-(2-Aminopropan-2-yl)phenol hydrochloride has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is utilized in the study of biological systems and processes, including enzyme inhibition and receptor binding studies.
Medicine: It has potential therapeutic applications, such as in the development of new drugs and treatments for various diseases.
Industry: The compound is employed in the production of materials, chemicals, and pharmaceuticals.
Wirkmechanismus
3-(2-Aminopropan-2-yl)phenol hydrochloride is compared with similar compounds such as 3-(2-aminopropan-2-yl)aniline and 3-(2-aminopropan-2-yl)benzonitrile hydrochloride. While these compounds share structural similarities, this compound is unique in its reactivity and applications.
Vergleich Mit ähnlichen Verbindungen
3-(2-aminopropan-2-yl)aniline
3-(2-aminopropan-2-yl)benzonitrile hydrochloride
3-(2-aminopropan-2-yl)benzene-1,2-diol
Eigenschaften
IUPAC Name |
3-(2-aminopropan-2-yl)phenol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO.ClH/c1-9(2,10)7-4-3-5-8(11)6-7;/h3-6,11H,10H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCRHGTZFTFRTSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC(=CC=C1)O)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-Amino-2-[4-butoxycarbonyl(piperazino)]pyridine](/img/structure/B7853879.png)
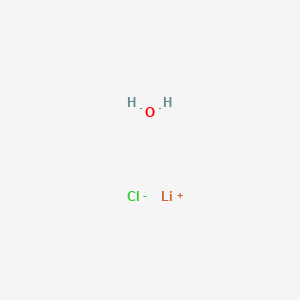
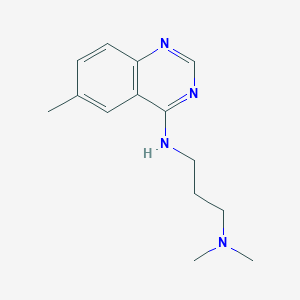
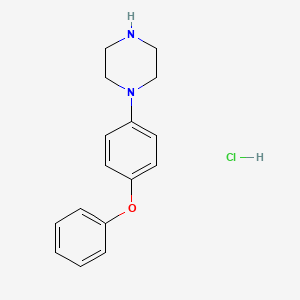
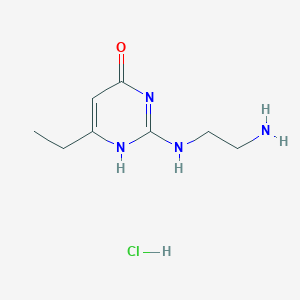
![6-[3-(Dimethylamino)propoxy]pyridin-3-amine;dihydrochloride](/img/structure/B7853924.png)
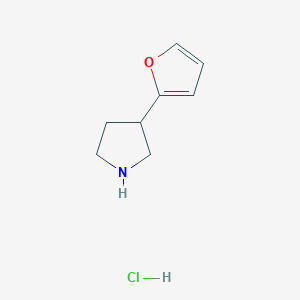
![2-{4-[Benzyl(methyl)amino]phenyl}acetic acid hydrochloride](/img/structure/B7853940.png)
![3-[4-(Benzyloxy)phenyl]propan-1-amine hydrochloride](/img/structure/B7853943.png)
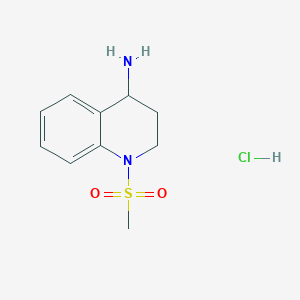
![2-[4-(thiophen-2-yl)-1H-imidazol-5-yl]ethan-1-amine dihydrochloride](/img/structure/B7853965.png)
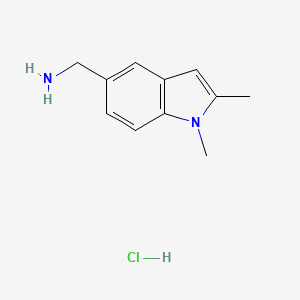
![N-[4-(4-methyl-1,1-dioxido-3-oxoisothiazolidin-2-yl)benzoyl]-b-alanine (41)](/img/structure/B7853975.png)
![2-amino-9-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one](/img/structure/B7853987.png)
